molecular formula C13H16N2O2S B2898475 Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1035831-05-0

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2898475
CAS No.: 1035831-05-0
M. Wt: 264.34
InChI Key: OVDMBBDJLSNBBI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. The molecule includes an amino group at position 3, an isopropyl substituent at position 6, and an ethyl ester moiety at position 2 (Figure 1). This structural framework confers unique electronic and steric properties, making it a valuable synthon in medicinal chemistry and materials science . The compound’s planar thienopyridine system (dihedral angle: 0.3° between fused rings) and the twisted ethyl carboxylate group (26.7° relative to the core) influence its reactivity and molecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-17-13(16)11-10(14)8-5-6-9(7(2)3)15-12(8)18-11/h5-7H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDMBBDJLSNBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.
  • Nonpolar solvents (toluene) improve temperature control during exothermic enolate formation.

Temperature and Catalysis

  • Maintaining temperatures below 30°C during enolate synthesis prevents ethyl formate evaporation.
  • Piperidine catalysis in cyclization reduces reaction time and energy input.

Workup and Purification

  • Centrifugation effectively isolates solids from viscous suspensions.
  • Sequential washing with water and methanol removes unreacted starting materials.

Analytical Characterization

Successful synthesis requires rigorous validation via:

  • ¹H NMR : Peaks corresponding to the ethyl ester (δ 1.3–1.5 ppm, triplet; δ 4.2–4.4 ppm, quartet), amino group (δ 5.5–6.0 ppm, broad), and isopropyl group (δ 1.2–1.4 ppm, doublet).
  • IR Spectroscopy : Absorption bands for NH₂ (~3300 cm⁻¹), ester C=O (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

Biological Activities

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of thieno-pyridine compounds demonstrate significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of thieno-pyridine derivatives. In vivo experiments suggest that this compound can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases.

Analgesic Properties

The compound has also been investigated for its analgesic effects. Animal studies reveal that it can effectively reduce pain responses, making it a candidate for pain management therapies.

Pharmacological Insights

The pharmacological profile of this compound suggests several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and pain pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its analgesic properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by El-Gazzar et al. (2007) evaluated the antimicrobial activity of various thieno-pyridine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Action

In a controlled experiment involving Swiss albino mice, the compound showed a marked reduction in paw edema induced by carrageenan injection. This study supports the hypothesis that thieno-pyridine derivatives can serve as effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thieno[2,3-b]pyridine core can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the thieno[2,3-b]pyridine scaffold significantly alter physicochemical and reactivity profiles. Key analogs include:

Compound Name Substituents (Positions) Key Structural Features Reference
Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 6-iPr, 2-COOEt Planar fused rings; twisted ester group (26.7°)
Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 6-Ph, 4-Tol, 2-COOEt Similar planarity; steric hindrance from phenyl and tolyl groups
3-[(3-Amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridin-2-yl)carbamoyl]-... 3-NH₂, 5-CN, 6-OEt, 4-Ph, 2-carbohydrazide Rigid carbohydrazide backbone; high thermal stability (mp >300°C)
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 6-Me, 2-COOEt Reduced steric bulk compared to isopropyl analog; molecular weight: 236.29 g/mol

Key Observations :

  • Planarity: All thieno[2,3-b]pyridine derivatives exhibit near-planar fused rings, favoring π-π stacking in solid-state packing .
  • Functional Groups : Carboxylate esters (e.g., COOEt) enhance solubility in organic solvents, while carbohydrazides (e.g., 7a-e) increase hydrogen-bonding capacity and melting points .
Spectroscopic and Physicochemical Properties

IR and melting point data highlight functional group interactions:

Compound IR Bands (cm⁻¹) Melting Point (°C) Reference
This compound NH₂: ~3300–3150; COO: ~1700 Not reported
6c (3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile) CN: ~2220; CO: 1666 Not reported
7b (carbohydrazide derivative) NH₂: 3480, 3340; CN: 2220; CO: 1640 >300
Ethyl 6-Boc-2-amino-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate Not reported

Key Observations :

  • Amino Groups: NH₂ stretching (~3300–3150 cm⁻¹) is consistent across analogs, but hydrogen-bonding strength varies with substituent polarity .
  • Thermal Stability : Carbohydrazide derivatives (e.g., 7b) exhibit exceptionally high melting points (>300°C), attributed to intermolecular H-bonding and rigidity .

Key Observations :

  • Electron-Withdrawing Groups : Bromobenzofuran substituents (6c, 6d) enhance electrophilic aromatic substitution reactivity .
  • Steric Limitations : Bulkier groups (e.g., isopropyl) may reduce reaction rates in esterification or cyanation compared to methyl or phenyl analogs .

Biological Activity

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 1035831-05-0) is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 264.35 g/mol
  • Structural Characteristics : The compound contains a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.

Pharmacological Potential

  • Antimicrobial Activity : Compounds containing thieno[2,3-b]pyridine structures have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Properties : Thieno[2,3-b]pyridine derivatives have been explored for their anticancer activity. Research suggests that they may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .
  • Calcium Channel Blockade : Some derivatives of thieno[2,3-b]pyridine exhibit calcium antagonist activity, which can be beneficial in treating cardiovascular diseases by preventing calcium influx into cells and reducing vascular resistance .
  • Neuroprotective Effects : Initial studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Example Synthesis Scheme:

  • Starting Materials : Isopropylthiophene derivatives and appropriate amines.
  • Reagents : Use of coupling agents and solvents under controlled conditions.
  • Purification : Recrystallization or chromatography to isolate the final product.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition zone against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Concentration (µM)% Cell Viability
1080
2555
5030

Q & A

Q. What synthetic methodologies are typically employed to prepare Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate?

The synthesis involves multi-step reactions starting from thieno[2,3-b]pyridine precursors. A common approach includes:

  • Core formation : Cyclocondensation of substituted pyridines with thiophene derivatives under reflux conditions.
  • Functionalization : Introduction of the 3-amino and 6-isopropyl groups via nucleophilic substitution or palladium-catalyzed coupling.
  • Esterification : Ethyl ester formation using ethanol and acid catalysts. Purification is achieved through recrystallization or column chromatography, with yields up to 85–90% under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR and HRMS for functional group identification and molecular weight verification.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL/SHELXTL) to resolve bond lengths and angles, particularly for resolving steric effects of the isopropyl group .

Q. How is the compound’s solubility and stability evaluated in biological assays?

  • Solubility : Tested in DMSO, PBS, and cell culture media via UV-Vis spectroscopy.
  • Stability : Incubated at 37°C in simulated physiological conditions (pH 7.4) and analyzed by LC-MS over 24–72 hours to detect degradation products .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Stepwise heating (70–110°C) minimizes side reactions. Yield improvements up to 15% have been reported using microwave-assisted synthesis .

Q. What strategies address contradictions in reported biological activity data?

  • Purity verification : Re-analyze batches with conflicting results using NMR and LC-MS to rule out impurities.
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer studies) and positive controls (e.g., doxorubicin).
  • Structural analogs : Compare activity with derivatives (e.g., Ethyl 5-chloro-6-methyl analogs) to identify substituent-dependent trends .

Q. How is the compound’s interaction with biological targets studied?

  • Kinase inhibition assays : Measure IC₅₀ values using ADP-Glo™ kinase assays (e.g., against EGFR or VEGFR-2).
  • Molecular docking : Software like AutoDock Vina models binding poses with target proteins (PDB ID: 1M17).
  • Crystallography : Co-crystallization with enzymes (e.g., carbonic anhydrase IX) to map binding sites .

Methodological Notes

  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Store at 2–8°C in amber vials to prevent photodegradation .
  • Data Reproducibility : Share synthetic protocols (e.g., reagent ratios, reaction times) in supplementary materials to aid replication .

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